The compound 3-(2-hydroxy-5-methylphenyl)-5-(prop-2-en-1-yl)-4-[3-(prop-2-en-1-yloxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one, with the CAS number 898623-79-5, is a complex organic molecule that belongs to the class of heterocyclic compounds. It exhibits various chemical properties and potential biological activities, making it a subject of interest in chemical research and applications.
The compound is classified as a pyrrolopyrazole derivative, which is characterized by its unique bicyclic structure comprising a pyrrole and a pyrazole ring. Such compounds are often investigated for their biological activity, including anti-inflammatory and anticancer properties.
The synthesis of this compound typically involves multi-step organic reactions that may include:
The synthesis may require specific reagents such as bases (e.g., sodium hydride), solvents (e.g., dimethylformamide), and catalysts (e.g., palladium on carbon) to facilitate the reactions. Reaction conditions such as temperature and time must be optimized for yield and purity.
The molecular formula of the compound is , with a molecular weight of 439.5 g/mol. The structure features multiple functional groups including hydroxyl (-OH), alkene (C=C), and heterocycles (pyrrole and pyrazole).
The structure can be represented using various notations such as SMILES or InChI for computational modeling and analysis:
CC(=C)C1=CC=C(C=C1)C(=O)N2C(=C(N=C2)C(=O)C(C)C)CInChI=1S/C24H29N3O5/c1-15(2)10-12-17(26)20(28)23(30)24(12)22(27)21(29)19(25)18(26)16(3)14-11-13-4-6-8-9-7-5/h10-11,14H,4-9,15H2,1-3H3,(H,25,29)(H,27,28)/b12-10+The compound can undergo various chemical reactions typical for organic molecules:
Kinetic studies may be performed to understand reaction rates under different conditions, while thermodynamic parameters can help predict stability and reactivity.
The mechanism of action for this compound in biological systems is not fully elucidated but may involve:
Research into similar compounds suggests potential applications in treating conditions like inflammation or cancer through modulation of biological pathways.
While specific data on density and boiling points are often not available for novel compounds, general properties include:
Chemical properties such as solubility in organic solvents (e.g., ethanol or dimethyl sulfoxide) are critical for practical applications in laboratories.
The compound has potential applications in various fields:
CAS No.: 32986-79-1
CAS No.: 1192-42-3
CAS No.: 39015-77-5
CAS No.: 21115-85-5
CAS No.: 39492-88-1